N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 4-methylphenoxyacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE: shares structural similarities with other compounds containing furan, methoxyphenyl, and methylphenoxy groups.
4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, used in organic synthesis and as a precursor for other compounds.
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H23NO4/c1-17-5-9-20(10-6-17)27-16-22(24)23(15-21-4-3-13-26-21)14-18-7-11-19(25-2)12-8-18/h3-13H,14-16H2,1-2H3 |
InChI Key |
MZHPYMUSLLASGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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